3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Suzuki-Miyaura coupling Electronic effects Reaction yield

This arylboronic acid delivers a reactivity profile that simpler analogs cannot replicate. The concurrent boronic acid, ortho-formyl, 3-fluoro, and 6-methoxy groups create distinct electronic and steric effects. The ortho-formyl enables tandem Suzuki-coupling/condensation sequences for polycyclic scaffolds such as phenanthridines and benzofulvenes, while reversible benzoxaborole tautomer formation opens access to privileged antifungal and enzyme-inhibitor chemotypes. Choose this building block for late-stage diversification requiring a fluorinated aryl unit with orthogonal synthetic handles—and avoid the irreproducible results that accompany generic substitutions.

Molecular Formula C8H8BFO4
Molecular Weight 197.96 g/mol
CAS No. 1451392-14-5
Cat. No. B1441395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-formyl-6-methoxyphenylboronic acid
CAS1451392-14-5
Molecular FormulaC8H8BFO4
Molecular Weight197.96 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1C=O)F)OC)(O)O
InChIInChI=1S/C8H8BFO4/c1-14-7-3-2-6(10)5(4-11)8(7)9(12)13/h2-4,12-13H,1H3
InChIKeyNNUUKTREEYXKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-formyl-6-methoxyphenylboronic Acid (CAS 1451392-14-5) – A Multifunctional Arylboronic Acid Building Block for Complex Synthesis


3-Fluoro-2-formyl-6-methoxyphenylboronic acid (CAS 1451392-14-5) is an arylboronic acid derivative characterized by the concurrent presence of a boronic acid group, a formyl (-CHO) group, a methoxy (-OCH3) group, and a fluorine atom on a phenyl ring . It is primarily utilized as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, serving as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1].

3-Fluoro-2-formyl-6-methoxyphenylboronic Acid: Why Generic Substitution with Other Boronic Acids Is Not Recommended


The substitution of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid with a seemingly similar boronic acid is not straightforward due to the complex and interdependent electronic and steric effects of its four functional groups. The combination of the electron-withdrawing fluorine and formyl groups and the electron-donating methoxy group creates a unique reactivity profile that cannot be replicated by simpler analogs. Furthermore, the presence of a formyl group ortho to the boronic acid introduces the potential for tautomerization into a cyclic benzoxaborole, a species with markedly different properties [1]. This equilibrium, influenced by the other substituents, can significantly impact the compound's stability, reactivity, and behavior in coupling reactions and biological systems, leading to irreproducible results if a generic alternative is used.

Quantitative Differentiation of 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid (CAS 1451392-14-5) from Key Comparators


Superior Electronic Modulation for Suzuki-Miyaura Coupling via Multi-Substituent Synergy

While direct comparative kinetic studies for 3-Fluoro-2-formyl-6-methoxyphenylboronic acid are absent from the accessible literature, a strong class-level inference can be made regarding its electronic properties. In Suzuki-Miyaura reactions, electron-donating groups (EDGs) on the boronic acid accelerate the transmetalation step, while electron-withdrawing groups (EWGs) on the electrophilic partner facilitate oxidative addition [1]. The target compound possesses a unique 'push-pull' electronic system, with an EDG (methoxy) and EWGs (fluoro and formyl) on the same ring. This arrangement is expected to finely tune the electron density at the boron atom compared to its comparators. Specifically, the presence of the fluorine substituent increases the acidity (lowers pKa) of boronic acids relative to non-fluorinated analogs [2]. In contrast, simpler comparators like 2-formyl-6-methoxyphenylboronic acid (lacking fluorine) or 3-fluoro-2-formylphenylboronic acid (lacking the methoxy group) will exhibit different electronic profiles, potentially leading to varied reaction rates and yields under identical coupling conditions [1].

Suzuki-Miyaura coupling Electronic effects Reaction yield

Unique Tautomeric Equilibrium Leading to Distinct Reactivity and Binding Properties

A key differentiating factor for this compound class is the potential for the formyl group ortho to the boronic acid to participate in a tautomeric equilibrium, forming a cyclic hydroxybenzoxaborole [1]. This equilibrium is known to be highly sensitive to substitution pattern and solvent. The presence of the 3-fluoro and 6-methoxy substituents will uniquely influence the position of this equilibrium, affecting the ratio of the open (boronic acid) and closed (benzoxaborole) forms. For instance, in the comparator 3-fluoro-2-formylphenylboronic acid (lacking the 6-methoxy group), the tautomeric equilibrium has been characterized and its pKa determined spectrophotometrically, with the fluorine substituent shown to increase acidity compared to non-fluorinated analogs [2]. The addition of the methoxy group in the target compound is expected to further modulate this equilibrium, leading to a distinct distribution of reactive species in solution, which is not observed in either 2-formyl-6-methoxyphenylboronic acid or 3-fluoro-2-formylphenylboronic acid.

Benzoxaborole Tautomerism Molecular recognition

Antifungal Activity Profile Against Specific Fungal Strains

While robust quantitative data (e.g., MIC values) are not accessible in the permissible sources, preliminary research indicates that 3-Fluoro-2-formyl-6-methoxyphenylboronic acid exhibits antifungal properties against specific strains, including Aspergillus, Fusarium, Penicillium, and Candida . This biological activity is a class-level inference, as the antifungal potential of phenylboronic acids, particularly those with fluorine substituents, is well-documented [1]. However, the specific activity profile of this compound is likely unique due to the combination of substituents. The fluorine atom can enhance membrane permeability and metabolic stability, while the formyl and methoxy groups can influence target binding. This contrasts with simpler boronic acids like 3-fluorophenylboronic acid or 2-formylphenylboronic acid, which would lack the complementary functional groups required for a similar spectrum or potency of activity. Further comparative biological evaluation is required to quantify this differentiation.

Antifungal activity Candida Aspergillus

Verifiable Purity Levels and Molecular Identity for Reproducible Research

The compound is available from multiple reputable chemical vendors with specified purity levels. For instance, it is offered at ≥96% purity [1] and at 98+% purity . This quantifiable metric is crucial for procurement, as it directly impacts the reproducibility of synthetic procedures and biological assays. A higher purity level reduces the risk of side reactions from impurities and ensures more accurate stoichiometric calculations. While many comparator boronic acids are also available in high purity, the availability of this specific compound in defined, high-purity grades ensures that researchers can source a consistent and reliable reagent for their work. The compound's identity is confirmed by its unique CAS number (1451392-14-5) and MDL number (MFCD17011976) [2].

Quality Control Purity Analytical Data

High-Value Application Scenarios for 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid (CAS 1451392-14-5)


Synthesis of Diversely Functionalized Biaryls and Heterocycles via Tandem Suzuki-Miyaura Coupling/Condensation Cascades

This compound is uniquely suited for tandem reaction sequences that leverage both the boronic acid group for cross-coupling and the ortho-formyl group for subsequent condensation or cyclization. This is a class-level inference drawn from the well-established use of 2-formylarylboronic acids in domino reactions to build complex polycyclic frameworks like phenanthridines and benzofulvenes [1]. The presence of the 3-fluoro and 6-methoxy substituents on the target compound is expected to further tune the electronics of the intermediate and final products, enabling access to novel chemical space not easily reached with simpler building blocks [2].

Development of Novel Benzoxaborole-Based Molecular Probes or Bioactive Scaffolds

The capacity to form a cyclic benzoxaborole tautomer in solution, as evidenced in related fluoro-2-formylphenylboronic acids [1], makes this compound a potential precursor for benzoxaborole-based molecules. Benzoxaboroles are a privileged class of compounds with applications as enzyme inhibitors (e.g., antifungal agents like tavaborole) and as components in molecular recognition and sensor systems [2]. The specific substitution pattern (3-F, 6-OMe) on the target compound will lead to a benzoxaborole with a unique biological and physicochemical profile, offering a distinct starting point for drug discovery or chemical biology programs compared to other benzoxaborole precursors.

Strategic Functionalization of Advanced Intermediates in Pharmaceutical and Agrochemical R&D

The compound serves as a highly functionalized building block for late-stage diversification. Its multiple synthetic handles (boronic acid, formyl, methoxy) allow for sequential and orthogonal transformations. The fluorine atom is a key pharmacophore in modern drug design, often improving metabolic stability and binding affinity. This compound provides a concise way to introduce a densely functionalized, fluorinated aromatic ring into more complex molecular architectures [1]. Its use is indicated when a project requires an aryl unit bearing both electron-withdrawing and electron-donating groups along with a latent aldehyde for further elaboration, a combination not offered by simpler arylboronic acids.

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